molecular formula C28H20Br2O5 B10888027 Oxydibenzene-4,1-diyl bis(3-bromo-4-methylbenzoate)

Oxydibenzene-4,1-diyl bis(3-bromo-4-methylbenzoate)

Cat. No.: B10888027
M. Wt: 596.3 g/mol
InChI Key: IZLXMKXSNNFNLI-UHFFFAOYSA-N
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Description

4-{4-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENOXY}PHENYL 3-BROMO-4-METHYLBENZOATE is a complex organic compound characterized by the presence of multiple bromine and methyl groups attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENOXY}PHENYL 3-BROMO-4-METHYLBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-bromo-4-methylbenzoic acid with phenol derivatives under specific conditions to form the desired ester linkage . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as copper bromide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENOXY}PHENYL 3-BROMO-4-METHYLBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones.

Scientific Research Applications

4-{4-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENOXY}PHENYL 3-BROMO-4-METHYLBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENOXY}PHENYL 3-BROMO-4-METHYLBENZOATE involves its interaction with specific molecular targets. The bromine and methyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit certain enzymes or modulate protein-protein interactions, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENOXY}PHENYL 3-BROMO-4-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C28H20Br2O5

Molecular Weight

596.3 g/mol

IUPAC Name

[4-[4-(3-bromo-4-methylbenzoyl)oxyphenoxy]phenyl] 3-bromo-4-methylbenzoate

InChI

InChI=1S/C28H20Br2O5/c1-17-3-5-19(15-25(17)29)27(31)34-23-11-7-21(8-12-23)33-22-9-13-24(14-10-22)35-28(32)20-6-4-18(2)26(30)16-20/h3-16H,1-2H3

InChI Key

IZLXMKXSNNFNLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4)C)Br)Br

Origin of Product

United States

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